molecular formula C4H10O2S B1595328 3-(Methylthio)-1,2-propanediol CAS No. 22551-26-4

3-(Methylthio)-1,2-propanediol

Cat. No. B1595328
CAS RN: 22551-26-4
M. Wt: 122.19 g/mol
InChI Key: FXIHXPKPLPKPJH-UHFFFAOYSA-N
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Description

3-(Methylthio)-1,2-propanediol (MMP) is a sulfur-containing compound that is commonly found in various foods, such as soy sauce, cheese, and fermented vegetables. MMP has gained attention in recent years due to its potential health benefits and scientific research applications.

Scientific Research Applications

Biotechnological Production

  • Downstream Processing in Microbial Production : 1,3-Propanediol, closely related to 3-(Methylthio)-1,2-propanediol, has significant applications and can be biologically produced. The review by Xiu and Zeng (2008) discusses the current methods studied for the recovery and purification of biologically produced diols, including 1,3-propanediol, with an emphasis on yield, purity, and energy consumption.

  • Genetic Engineering for Enhanced Production : The biosynthesis of 1,3-Propanediol, a chemical with applications in cosmetics, foods, lubricants, and medicines, can be improved through genetic engineering. Research by Yang et al. (2018) focuses on developing new strains with higher yield and overcoming production barriers.

  • Metabolic Engineering in Escherichia coli : Altaras and Cameron (1999) report the production of 1,2-Propanediol, a major commodity chemical, from glucose in Escherichia coli, highlighting the potential for renewable resource-based production.

  • Construction of Stress-Induced Metabolic Pathway : Research by Liang et al. (2010) engineered a stress-induced metabolic pathway in Escherichia coli for direct production of 1,3-propanediol from glucose, offering a potentially cost-effective production method.

Chemical Synthesis and Catalysis

  • Regioselective Monoacetylation in Synthesis : The study by Pawar and Yadav (2015) on the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propanediols, an important intermediate in pharmaceutical compounds, demonstrates the application in chemical synthesis.

  • Microbial Production for Synthetic Reactions : Saxena et al. (2009) review various strategies for microbial production of 1,3-propanediol, which is used in polymer and cosmetic industries, highlighting the importance of genetic and metabolic engineering for improved yields.

  • Catalytic Hydrogenolysis of Glycerol : The study by Wang et al. (2015) focuses on the catalytic hydrogenolysis of glycerol to propanediols, including 1,2-Propanediol, a promising synthesis route for producing propanediols from renewable resources.

  • Alternative Production Route via Hydrogenation : Zheng et al. (2017) investigate an alternative route for 1,3-propanediol production through vapor-phase catalytic hydrogenation, revealing a potential method for efficient synthesis.

  • Metabolic Engineering for Bioproduction : Nakamura and Whited (2003) demonstrate the use of metabolic engineering to develop a strain that utilizes D-glucose for the production of 1,3-propanediol, offering potential for sustainable chemical production.

  • Synthesis of Optically Pure Derivatives : The synthesis of optically pure (S)-3-phenylthio-1,2-propanediol by Fujisawa et al. (1985) illustrates its application as a precursor for secondary alcohols, important in pharmaceutical synthesis.

  • Microbial Formation and Production : Bennett and San (2001) review the metabolic pathways and engineering of 1,2-propanediol formation in microbes, highlighting its potential in microbial production for industrial use.

  • Debottlenecking Metabolic Pathways : Celińska (2010) reviews strategies in metabolic engineering for 1,3-propanediol production, aiming for efficient and cost-effective production from renewable resources.

  • Electrochemical Behavior Analysis : The study on the electrochemical behavior of 1,2-propanediol by Horányi and Torkos (1981) provides insights into its oxidation and reduction processes, relevant for electrochemical applications.

  • Microbial Engineering for Production : Niu et al. (2018) demonstrate the engineering of E. coli for the de novo biosynthesis of 1,2-propanediol, a method for producing this industrial chemical from biological sources.

properties

IUPAC Name

3-methylsulfanylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIHXPKPLPKPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945205
Record name 3-(Methylsulfanyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-1,2-propanediol

CAS RN

22551-26-4
Record name 3-(Methylthio)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22551-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylthiopropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylsulfanyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiopropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
GT Javor - Antimicrobial agents and chemotherapy, 1983 - Am Soc Microbiol
The mechanism of growth inhibition of Escherichia coli by thioglycerol was probed. The extent of growth inhibition depended on the ratio of thioglycerol to initial cell concentration. …
Number of citations: 27 journals.asm.org
J Hasegawa, M Ogura, S Tsuda… - Agricultural and …, 1990 - Taylor & Francis
A novel method for producing optically active 1,2-diols by microbial Stereoinversion was developed. It was found that some microorganisms could convert only (R)-1,2-pentanediol in …
Number of citations: 132 www.tandfonline.com
T Keough - International journal of mass spectrometry and ion …, 1988 - Elsevier
Abundant beam-induced adduct ions are produced during fast atom bombardment of N-alkylpyridinium salts when glycerol is used as the matrix. However, they are nearly quantitatively …
Number of citations: 18 www.sciencedirect.com
JA Galbraith, KA Menzel, EMA Ratilla… - Inorganic …, 1987 - ACS Publications
Introduction Inversion of the pyramidal configuration at coordinated chalcogen atoms (S, Se, and Te) has been observed in various metal complexes. 1 Virtually all of these studies are …
Number of citations: 55 pubs.acs.org
AR Das, N Dattagupta, CN Sridhar… - Scandinavian journal of …, 2003 - Taylor & Francis
This study describes the development of a novel thiocationic (OBEHYTOP) lipid-based formulation of phosphorothioate antisense oligonucleotides (PAOs) showing inhibitory activity …
Number of citations: 14 www.tandfonline.com
LG Lee, GM Whitesides - The Journal of Organic Chemistry, 1986 - ACS Publications
Glycerol dehydrogenase (GDH, EC 1.1. 1.6, from Enterobacter aerogenes or Cellulomonas sp.) catalyzes the interconversion of analogues of glycerol and dihydroxyacetone. Its …
Number of citations: 159 pubs.acs.org
LG Lee, GM Whitesides - J. Org. Chem, 1986 - gmwgroup.harvard.edu
Glycerol dehydrogenase (GDH, EC 1.1. 1.6, from Enterobacter aerogenes or Cellulomonas sp.) catalyzes the interconversion of analogues of glycerol and dihydroxyacetone. Its …
Number of citations: 2 gmwgroup.harvard.edu
VS Kukde, MA Bhongade - 2020 - wjpr.s3.ap-south-1.amazonaws.com
Candida parapsilosis is an emerging major human pathogen that is dramatically increased in significance and prevalence over the past 2 decades, such that C. parapsilosis is now one …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
MG Elliott, RE Shepherd - Inorganic Chemistry, 1987 - ACS Publications
RR scattering of 1 is dominated by the symmetric Fe-O-Fe stretching mode, vs, at 530 cm™ 1, enhanced via coupling with O—» Fe CT transitions. Its excitation profile reveals two CT …
Number of citations: 14 pubs.acs.org
GN Kaluđerović, H Schmidt, R Paschke… - Journal of inorganic …, 2007 - Elsevier
Four dipeptide complexes of the type [PtX 2 (dipeptide)]·H 2 O (X=Cl, I, dipeptide=l-methionylglycine, l-methionyl-l-leucine) were prepared. The complexes were characterized by 1 H, …
Number of citations: 13 www.sciencedirect.com

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